molecular formula C14H26O3 B11718903 Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate

Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate

Cat. No.: B11718903
M. Wt: 242.35 g/mol
InChI Key: YZSHPMXHFPHVRK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this ester may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate, also known by its chemical formula C14H26O3C_{14}H_{26}O_3 and molecular weight 242.36 g/mol, is a compound with potential biological activities that are increasingly being studied for various applications, particularly in food and pharmaceutical industries. This article explores its biological activity, including its effects on human health, agricultural applications, and its biochemical properties.

PropertyDetails
Chemical Formula C14H26O3
Molecular Weight 242.36 g/mol
IUPAC Name Ethyl 2-acetyl-2-isobutyl-4-methylpentanoate
Appearance Liquid
Storage Temperature Room Temperature

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. Studies have shown that certain esters can enhance the antioxidant capacity of food products, thereby improving their health benefits .

2. Flavoring Agent

This compound is recognized for its flavoring properties, contributing to the aroma profile of various food products. Its pleasant scent can enhance consumer acceptance of food items, making it a valuable ingredient in the food industry . The compound's sensory attributes have been quantitatively assessed in flavor analysis studies, demonstrating its effectiveness in improving palatability .

3. Potential Health Benefits

The compound has been evaluated for its potential health benefits through various studies:

  • Anti-inflammatory Effects : Some studies suggest that similar compounds may exhibit anti-inflammatory properties, which could be beneficial in managing conditions such as arthritis and other inflammatory disorders.
  • Antimicrobial Activity : Ethyl esters have shown potential antimicrobial effects against a range of pathogens, indicating their possible use in food preservation and safety .

Case Study 1: Flavor Enhancement in Beverages

A study conducted on various e-liquid samples highlighted the role of ethyl esters like this compound in enhancing flavor profiles. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze flavor ingredients and found that this compound contributed significantly to the overall sensory experience of the products tested .

Case Study 2: Antioxidant Efficacy

In another study focusing on the antioxidant capacity of food additives, ethyl esters were shown to improve the oxidative stability of oils when incorporated into formulations. The results indicated a marked increase in shelf life and nutritional quality due to the compound's ability to scavenge free radicals effectively .

Research Findings

Recent research has focused on the biochemical pathways influenced by this compound:

  • Mechanism of Action : The compound appears to modulate enzymatic activities related to oxidative stress response pathways.
  • Synergistic Effects : When combined with other natural antioxidants, this compound demonstrated enhanced protective effects against oxidative damage in cellular models.

Properties

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate

InChI

InChI=1S/C14H26O3/c1-7-17-13(16)14(12(6)15,8-10(2)3)9-11(4)5/h10-11H,7-9H2,1-6H3

InChI Key

YZSHPMXHFPHVRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C)(CC(C)C)C(=O)C

Origin of Product

United States

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